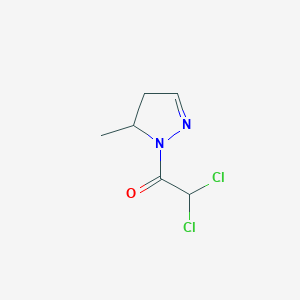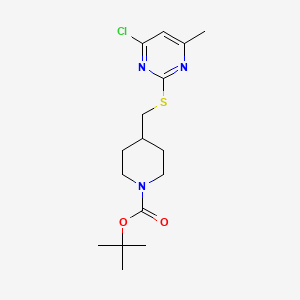
1,1,1-trifluoro-N-(2-fluorobenzyl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-N-(2-fluorobenzyl)-N-methylmethanamine is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, such as high stability and reactivity, making them valuable in various scientific and industrial applications. This compound, in particular, features a trifluoromethyl group and a fluorobenzyl group, which contribute to its distinct characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-(2-fluorobenzyl)-N-methylmethanamine typically involves the reaction of 1,1,1-trifluoroacetone with 2-fluorobenzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-N-(2-fluorobenzyl)-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl and fluorobenzyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-N-(2-fluorobenzyl)-N-methylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 1,1,1-trifluoro-N-(2-fluorobenzyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorobenzyl groups contribute to its binding affinity and reactivity with target molecules. These interactions can modulate biological pathways and result in various effects, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1-Trifluoro-N-phenylmethanesulfonamide
- 1,1,1-Trifluoro-N-(2-fluorobenzyl)methanesulfonamide
Uniqueness
1,1,1-Trifluoro-N-(2-fluorobenzyl)-N-methylmethanamine is unique due to the presence of both trifluoromethyl and fluorobenzyl groups, which impart distinct chemical properties. These properties include high stability, reactivity, and potential biological activity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H9F4N |
|---|---|
Molekulargewicht |
207.17 g/mol |
IUPAC-Name |
1,1,1-trifluoro-N-[(2-fluorophenyl)methyl]-N-methylmethanamine |
InChI |
InChI=1S/C9H9F4N/c1-14(9(11,12)13)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 |
InChI-Schlüssel |
CTQMRTYVNBTUHW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


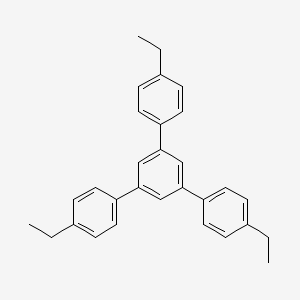

![2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13960181.png)

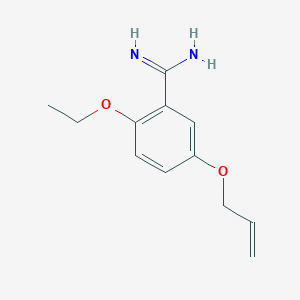
![Methyl (3-methoxyphenyl)[(trimethylsilyl)oxy]acetate](/img/structure/B13960192.png)
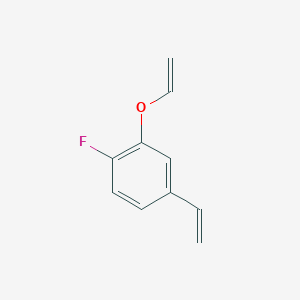
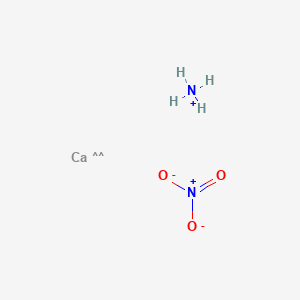

![1-(benzo[d]thiazol-2-yl)-N-cyclopentylpiperidine-4-carboxamide](/img/structure/B13960222.png)
![3-Ethoxyfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13960227.png)

